(2-Methoxyethyl)(2-methyl-1-phenylpropyl)amine is an organic compound with the molecular formula and a molecular weight of . This compound is classified as a secondary amine due to the presence of the nitrogen atom bonded to two carbon-containing groups. It is primarily utilized in scientific research, particularly in organic synthesis and medicinal chemistry, where it serves as a building block for more complex molecules and potential therapeutic agents.
The synthesis of (2-Methoxyethyl)(2-methyl-1-phenylpropyl)amine typically involves the reaction of 2-methoxyethylamine with 2-methyl-1-phenylpropanal under controlled conditions. The reaction is often facilitated by the use of catalysts to enhance yield and selectivity.
Industrial production methods for this compound are not extensively documented but likely involve similar synthetic routes optimized for large-scale production, potentially utilizing continuous flow reactors for improved efficiency and yield .
The molecular structure of (2-Methoxyethyl)(2-methyl-1-phenylpropyl)amine can be represented by its IUPAC name, N-(2-methoxyethyl)-2-methyl-1-phenylpropan-1-amine. The structure features a methoxyethyl group attached to a secondary amine, which in turn is connected to a branched alkyl chain derived from 2-methyl-1-phenylpropanal.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| IUPAC Name | N-(2-methoxyethyl)-2-methyl-1-phenylpropan-1-amine |
| InChI | InChI=1S/C13H21NO/c1-11(2)13(14-9-10-15-3)12-7-5-4-6-8-12/h4-8,11,13-14H,9-10H2,1-3H3 |
| InChI Key | JKTXUEHKDSVFKJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C1=CC=CC=C1)NCCOC |
(2-Methoxyethyl)(2-methyl-1-phenylpropyl)amine undergoes various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of (2-Methoxyethyl)(2-methyl-1-phenylpropyl)amine involves its interaction with specific molecular targets and pathways within biological systems. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The precise mechanisms are still under investigation but suggest potential roles in influencing neurotransmitter systems and other biochemical pathways .
The compound exhibits properties typical of secondary amines, including:
The compound's boiling point, melting point, and other thermodynamic properties have not been extensively documented but can be inferred based on similar compounds.
(2-Methoxyethyl)(2-methyl-1-phenylpropyl)amine has several scientific research applications:
This compound's unique structural features make it valuable for various applications in both academic research and industrial settings.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: